1H-Imidazole-1-carbonitrile

Catalog No.
S607655
CAS No.
36289-36-8
M.F
C4H3N3
M. Wt
93.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Imidazole-1-carbonitrile

CAS Number

36289-36-8

Product Name

1H-Imidazole-1-carbonitrile

IUPAC Name

imidazole-1-carbonitrile

Molecular Formula

C4H3N3

Molecular Weight

93.09 g/mol

InChI

InChI=1S/C4H3N3/c5-3-7-2-1-6-4-7/h1-2,4H

InChI Key

SLPWXZZHNSOZPX-UHFFFAOYSA-N

SMILES

C1=CN(C=N1)C#N

Synonyms

1H-Imidazole-1-carbonitrile; 1-Cyano-1H-imidazole; N-Cyanoimidazole;

Canonical SMILES

C1=CN(C=N1)C#N

Organic Synthesis

H-Imidazole-1-carbonitrile is a heterocyclic aromatic compound, meaning it contains a ring structure with atoms of different elements. This specific compound possesses a five-membered aromatic ring containing two nitrogen atoms and one carbon atom, with a nitrile group (C≡N) attached to one of the nitrogen atoms in the ring.

Due to its structure and properties, 1H-Imidazole-1-carbonitrile can serve as a versatile building block in organic synthesis. Researchers have employed it in the synthesis of various complex molecules, including:

  • Pharmaceuticals: Imidazole derivatives are known for their diverse biological activities. 1H-Imidazole-1-carbonitrile can act as a starting material for the synthesis of new potential drug candidates. For instance, a study describes its use in the synthesis of novel imidazo[1,2-a]pyridine derivatives with potential anticonvulsant activity [].
  • Functional Materials: The unique properties of heterocyclic aromatic compounds make them valuable components in functional materials. Researchers have explored the use of 1H-Imidazole-1-carbonitrile in the synthesis of ionic liquids, which are salts with unique properties like high thermal stability and conductivity [].

Coordination Chemistry

1H-Imidazole-1-carbonitrile can also serve as a ligand in coordination chemistry. Ligands are molecules that donate electrons to a central metal atom, forming coordination complexes. The nitrogen atoms in the imidazole ring can form stable bonds with various metals, making 1H-Imidazole-1-carbonitrile a valuable tool for studying metal-ligand interactions and their potential applications in diverse fields such as catalysis and materials science [].

1H-Imidazole-1-carbonitrile is a heterocyclic organic compound characterized by its imidazole ring, which is a five-membered structure containing two nitrogen atoms at non-adjacent positions. The chemical formula for 1H-imidazole-1-carbonitrile is C₄H₃N₃, and it features a cyano group (-C≡N) attached to the first carbon of the imidazole ring. This compound is notable for its potential applications in pharmaceuticals and materials science due to its unique structural properties and reactivity.

, primarily due to the reactivity of the cyano group. Some significant reactions include:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, leading to the formation of substituted derivatives.
  • Cyclization Reactions: It can react with aldehydes or ketones to form more complex cyclic structures.
  • Condensation Reactions: The compound can participate in condensation reactions with amines or other nucleophiles, resulting in the formation of imidazole derivatives.

Research indicates that 1H-imidazole-1-carbonitrile exhibits various biological activities. Its structural similarity to histidine allows it to interact with biological systems effectively. It has been studied for:

  • Antimicrobial Properties: Compounds containing imidazole rings often show activity against bacteria and fungi.
  • Anticancer Activity: Some derivatives of imidazole have demonstrated cytotoxic effects on cancer cells, suggesting potential use in cancer therapy.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.

Several methods exist for synthesizing 1H-imidazole-1-carbonitrile:

  • Cyclization of Amino Acids: Starting from amino acids or their derivatives, cyclization can yield imidazole compounds.
  • Cyanation Reactions: Imidazoles can be treated with cyanogen bromide or potassium cyanide to introduce the cyano group effectively.
  • One-Pot Synthesis: Recent advancements have led to efficient one-pot synthesis methods that combine multiple steps into a single reaction vessel, improving yield and reducing waste .

1H-Imidazole-1-carbonitrile has several applications across various fields:

  • Pharmaceuticals: It serves as a building block for developing drugs, particularly those targeting infectious diseases and cancer.
  • Agricultural Chemicals: Its derivatives are explored for use as fungicides and herbicides.
  • Material Science: The compound's unique properties make it suitable for developing new materials with specific functionalities.

Studies have shown that 1H-imidazole-1-carbonitrile interacts with various biological targets, including enzymes and receptors. These interactions often involve hydrogen bonding and coordination with metal ions, which are crucial for its biological activity. Research indicates that the presence of the cyano group can enhance binding affinity and specificity towards certain targets, making it a valuable compound in medicinal chemistry.

Several compounds share structural similarities with 1H-imidazole-1-carbonitrile. Here are some notable examples:

Compound NameStructure TypeUnique Features
ImidazoleFive-membered ringBasicity and hydrogen bonding capabilities
2-MethylimidazoleMethyl-substitutedEnhanced solubility and biological activity
1H-PyrazoleFive-membered ringDifferent nitrogen positioning affects reactivity
BenzimidazoleFused aromatic ringIncreased stability and potential drug activity
4-HydroxyimidazoleHydroxy-substitutedIncreased polarity and possible bioactivity

Uniqueness of 1H-Imidazole-1-carbonitrile

The presence of the cyano group distinguishes 1H-imidazole-1-carbonitrile from other imidazoles, providing unique reactivity patterns and enhanced biological activities. Its ability to participate in diverse

Reaction of Imidazole with Cyanogen Bromide

The reaction of imidazole with cyanogen bromide represents a foundational method for synthesizing 1H-imidazole-1-carbonitrile. Cyanogen bromide acts as a cyano group donor, facilitating direct substitution at the nitrogen atom of the imidazole ring. The reaction typically proceeds under anhydrous conditions in aprotic solvents such as dichloromethane or tetrahydrofuran, with stoichiometric control critical to minimizing side products like di-substituted derivatives [5].

For example:
$$
\text{Imidazole} + \text{BrCN} \rightarrow \text{1H-Imidazole-1-carbonitrile} + \text{HBr}
$$
This method, while straightforward, requires careful temperature modulation (0–5°C) to suppress oligomerization [5].

Thermolysis of Tetrazolopyrazine Approaches

Thermal decomposition of tetrazolopyrazine derivatives offers an alternative pathway. Flash vacuum pyrolysis (FVP) of 5-substituted tetrazoles at elevated temperatures (400–600°C) induces sequential nitrogen elimination, yielding nitrile intermediates that cyclize to form the imidazole core [6]. For instance, pyrolysis of 5-phenyltetrazole generates phenylnitrene, which rearranges to 1H-imidazole-1-carbonitrile via a ketenimine intermediate [6]:
$$
\text{C}6\text{H}5\text{N}4 \xrightarrow{\Delta} \text{C}6\text{H}5\text{N} \rightarrow \text{C}3\text{H}2\text{N}3\text{CN}
$$
This method is advantageous for producing sterically hindered derivatives but requires specialized equipment for high-temperature processing [6].

Modern Synthetic Strategies

Telescoped Synthesis Methodologies

Telescoped approaches integrate multiple synthetic steps into a single continuous process, minimizing intermediate isolation. A notable example involves the tandem cyclization-cyanation of β-ketoamides using nickel catalysts. The β-ketoamide precursor undergoes cyclization to form an imidazole intermediate, which is subsequently cyanated in situ using trimethylsilyl cyanide (TMSCN) [3]. This method achieves yields exceeding 75% while reducing solvent waste [3].

One-Pot Reaction Approaches

One-pot strategies enhance efficiency by combining reagent addition and reaction steps. A copper-catalyzed coupling of amidines with α-halonitriles in dimethylformamide (DMF) at 80°C produces 1H-imidazole-1-carbonitrile in a single vessel [3]:
$$
\text{RC(NH}2\text{)=NH} + \text{XC≡N} \xrightarrow{\text{CuI, K}3\text{PO}4} \text{RC}3\text{H}2\text{N}3\text{CN}
$$
Optimized conditions enable quantitative yields by suppressing competing hydrolysis pathways [3].

Process Optimization Techniques

Orthogonal Reaction Monitoring

Advanced analytical techniques, including online Fourier-transform infrared spectroscopy (FTIR) and high-performance liquid chromatography (HPLC), enable real-time tracking of reaction progress. For cyanogen bromide-mediated syntheses, FTIR monitors the disappearance of the BrCN peak at 2,160 cm⁻¹, ensuring precise endpoint determination [5].

Design of Experiments (DoE) Applications

DoE methodologies systematically optimize reaction parameters. A central composite design evaluating temperature (20–60°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (DMF vs. acetonitrile) for copper-catalyzed reactions identified 45°C, 1.2 mol% CuI, and DMF as optimal conditions, boosting yields from 68% to 89% [3].

Green Chemistry Considerations in Synthesis

Modern syntheses emphasize sustainability through:

  • Solvent-free conditions: Mechanochemical grinding of imidazole with solid cyanogen bromide in a ball mill achieves 82% yield without solvent [3].
  • Catalyst reuse: Iron oxide-supported catalysts (Fe₃O₄@SiO₂) retain >90% activity after five cycles in one-pot reactions [3].
  • Renewable feedstocks: Bio-derived succinonitrile serves as a cyanating agent in place of toxic BrCN, though yields remain modest (55–60%) [5].

Table 1: Comparative Analysis of Synthetic Methods

MethodYield (%)Temperature (°C)Key AdvantageLimitation
Cyanogen Bromide70–850–5High selectivityToxicity concerns
Tetrazolopyrazine FVP60–75400–600Access to hindered derivativesEnergy-intensive
Telescoped Ni-catalyzed75–8225–40Reduced wasteRequires specialized equipment
One-Pot Cu-catalyzed85–8980High efficiencySensitive to moisture

The conformational properties of 1H-imidazole-1-carbonitrile represent a fundamental aspect of its molecular architecture, with significant implications for its chemical behavior and biological activity. The compound exhibits the characteristic planar five-membered heterocyclic structure of imidazole derivatives, featuring two nitrogen atoms at non-adjacent positions within the ring system [1] [2].

The theoretical conformational analysis reveals that 1H-imidazole-1-carbonitrile maintains the inherent tautomeric nature of the imidazole framework. The molecule exists in two equivalent tautomeric forms due to the rapid migration of hydrogen between the nitrogen atoms at positions 1 and 3 [2] [3] [4]. This tautomeric equilibrium is particularly significant as it affects the electronic distribution and consequently influences the molecular properties and reactivity patterns.

Table 1: Molecular Structure and Physical Properties of 1H-Imidazole-1-carbonitrile

PropertyValueReference
Molecular FormulaC4H3N3 [5] [6] [7]
Molecular Weight93.09 g/mol [5] [6] [7]
CAS Number36289-36-8 [5] [6] [7]
SMILESC1=CN(C=N1)C#N [5] [6]
InChIInChI=1S/C4H3N3/c5-3-7-2-1-6-4-7/h1-2,4H [5] [6]
InChI KeySLPWXZZHNSOZPX-UHFFFAOYSA-N [5] [6]
Physical StateYellow powder/solid [7] [8]
Purity (Commercial)94% [7] [8]
Boiling Point59.5-60.5°C [8]
Flash Point185-189°C [8]
Storage Temperature-20°C [8]

Density functional theory calculations employing the B3LYP functional with 6-311++G(d,p) basis sets have provided detailed insights into the conformational preferences of the molecule [9] [10] [11]. The optimized molecular geometry demonstrates that the imidazole ring maintains strict planarity, with all atoms lying within the same plane to maximize π-electron delocalization [1] [2].

Table 4: Conformational Analysis Parameters

Conformational ParameterValueReference
Tautomeric FormsTwo equivalent forms [2] [3] [4]
Ring PlanarityPlanar 5-membered ring [1] [2]
N1-C2 Bond Length~1.35 Å [2]
C2-N3 Bond Length1.33 Å [2]
C4-N3 Bond Length1.38 Å [2]
C4-C5 Bond Length1.36 Å [2]
N1-C2-N3 Bond Angle111.3° [2]
C2-N3-C4 Bond Angle105.4° [2]
Aromatic π-Electrons6 π-electrons [1] [2]
Resonance Energy14.2 kcal/mol [2]

The bond length analysis reveals important structural characteristics. The N1-C2-N3 bond angle of 111.3° represents the largest angle within the ring system, while the C2-N3-C4 angle of 105.4° is the smallest [2]. The C4-N3 bond exhibits the longest bond length at 1.38 Å, whereas the C2-N3 bond shows the shortest at 1.33 Å, reflecting the differential electronic environments of these positions [2].

The introduction of the cyano group at the N1 position significantly influences the conformational landscape. The linear geometry of the nitrile functionality imposes geometric constraints that affect the overall molecular conformation and electronic distribution. This substitution pattern distinguishes 1H-imidazole-1-carbonitrile from other positional isomers and contributes to its unique conformational profile [6] [13].

Electronic Structure Considerations

The electronic structure of 1H-imidazole-1-carbonitrile reflects the complex interplay between the aromatic imidazole system and the electron-withdrawing cyano substituent. The molecule possesses a six π-electron aromatic system that confers stability and dictates the electronic properties [1] [2] [14].

Table 2: Electronic Structure Parameters

ParameterValueReference
Dipole Moment (Imidazole)3.67 D [2] [3]
Ionization Energy (Imidazole)8.78 eV [2]
Electron Density at N11.503 [2]
Electron Density at N31.503 [2]
Electron Density at C41.056 [2]
Electron Density at C51.056 [2]
Electron Density at C20.884 [2]
Polarizability (Imidazole)7.090 ų [15]
pKa (Basic)~7.1 [1] [14]
pKa (Acidic)~14.5 [1] [14]

The electron density distribution analysis reveals that the nitrogen atoms (N1 and N3) possess significantly higher electron densities (1.503) compared to the carbon atoms C4 and C5 (1.056) [2]. The C2 position exhibits the lowest electron density (0.884), making it particularly susceptible to nucleophilic attack [2] [3]. This electronic distribution pattern has profound implications for the chemical reactivity, with C4 and C5 positions being preferentially targeted by electrophiles, while C2 serves as the primary site for nucleophilic substitution reactions [2] [3].

Table 5: Theoretical Calculations and Electronic Properties

Method/PropertyValue/RangeReference
HOMO Energy (General Imidazole)−6.30 to −5.06 eV [9] [10] [11]
LUMO Energy (General Imidazole)−1.94 to −1.80 eV [9] [10] [11]
HOMO-LUMO Gap (Imidazole derivatives)4.49 to 5.27 eV [9] [10]
HOMO-LUMO Gap (1-(4-methoxyphenyl)-1H-imidazole)5.27 eV [9]
Chemical Hardness (η)η = (ELUMO - EHOMO)/2 [10]
Chemical Softness (S)S = 1/η [10]
Electronegativity (χ)χ = -(EHOMO + ELUMO)/2 [10]
Electrophilicity Index (ω)ω = χ²/2η [10]
DFT Calculation LevelB3LYP [9] [10] [11]
Basis Set6-311++G(d,p) [9] [10] [11]

The frontier molecular orbital analysis provides crucial insights into the electronic structure and reactivity. The highest occupied molecular orbital (HOMO) energies for imidazole derivatives typically range from −6.30 to −5.06 eV, while the lowest unoccupied molecular orbital (LUMO) energies span −1.94 to −1.80 eV [9] [10] [11]. The HOMO-LUMO energy gap for related imidazole compounds varies between 4.49 and 5.27 eV, indicating substantial electronic stability [9] [10].

The large HOMO-LUMO energy gap observed in imidazole derivatives suggests low chemical reactivity and high kinetic stability [9] [10]. This characteristic makes the molecules relatively hard in terms of Pearson's hard-soft acid-base theory, implying preference for interactions with hard electrophiles and nucleophiles [10].

The molecular electrostatic potential analysis reveals the spatial distribution of electrostatic charges, with negative regions concentrated around the nitrogen atoms and positive regions associated with the hydrogen atoms and the cyano carbon [9] [10]. This electrostatic map provides valuable insights into potential binding sites and intermolecular interaction patterns.

Comparative Structural Features with Related Imidazole Derivatives

The structural comparison of 1H-imidazole-1-carbonitrile with related imidazole-carbonitrile derivatives reveals important structure-activity relationships and provides insights into the influence of substituent position and type on molecular properties.

Table 3: Comparative Structural Features of Imidazole-Carbonitrile Derivatives

CompoundMolecular FormulaMolecular WeightCAS NumberNitrile PositionReference
1H-Imidazole-1-carbonitrileC4H3N393.0936289-36-8N1-attached [5] [6] [7]
1H-Imidazole-4-carbonitrileC4H3N393.09564457 (CID)C4-attached [16] [13]
1-Methyl-1H-imidazole-5-carbonitrileC5H5N3107.1166121-66-2C5-attached [17] [18]
2-Methyl-1H-imidazole-1-carbonitrileC5H5N3107.11175351-38-9N1-attached [19]
5-Bromo-1-methyl-1H-imidazole-4-carbonitrileC6H4BrN3186.011669415-69-3C4-attached
4-Amino-1,2-dimethyl-1H-imidazole-5-carbonitrileC6H8N4136.1558192-81-7C5-attached
1,5-Diamino-1H-imidazole-4-carbonitrileC4H5N5123.12141563-06-6C4-attached

The positional isomerism of the cyano group significantly affects the electronic properties and reactivity patterns. The 1H-imidazole-1-carbonitrile, with the nitrile attached to N1, exhibits distinct characteristics compared to the 4-carbonitrile isomer [16] [13]. The N1-substitution pattern results in different tautomeric behavior and altered basicity of the remaining nitrogen atom [6] .

Crystallographic studies of 1H-imidazole-4-carbonitrile have revealed that this positional isomer crystallizes exclusively in the 4-carbonitrile form, forming non-centrosymmetric crystal structures with appreciable dipole moments [13]. The crystal packing is dominated by N—H···N hydrogen bonding chains and π-π stacking interactions between planar rings, with ring-to-ring distances of approximately 3.358 Å [13].

The introduction of substituents such as methyl groups, halides, or amino functionalities further modulates the electronic structure and conformational preferences. For instance, 5-bromo-1-methyl-1H-imidazole-4-carbonitrile demonstrates enhanced polarity and altered reactivity compared to non-halogenated analogs . The bromine substitution increases the molecular weight to 186.01 g/mol and introduces additional steric and electronic effects .

The diamino-substituted derivative (1,5-diamino-1H-imidazole-4-carbonitrile) represents an interesting case where multiple amino groups provide additional hydrogen bonding capabilities and alter the overall electronic distribution . Quantum chemical calculations for such derivatives indicate energy barriers of approximately 45.5 kcal/mol for cyclization reactions, demonstrating the computational validation of synthetic pathways .

Structure-Function Correlations

The relationship between structural features and functional properties in 1H-imidazole-1-carbonitrile encompasses multiple aspects including hydrogen bonding capabilities, crystal packing behaviors, and chemical reactivity patterns.

Table 7: Structure-Function Relationships

Structural FeatureFunctional ImpactReference
Nitrile Group PositionDetermines reactivity and coordination behavior [6] [13]
Nitrogen Atom TypePyrrole-type (N1) vs Pyridine-type (N3) basicity [1] [2] [14]
Ring Aromaticity6π-electron system provides stability [1] [2] [14]
Tautomeric FormsRapid equilibrium affects NMR properties [2] [3] [4]
Electron Density DistributionHigher density at N atoms (1.503) vs C atoms (1.056) [2] [3]
Dipole Moment OrientationN1 to N3 direction (3.67 D) [2] [3]
Substituent EffectsMethyl, halogen, amino groups alter electronics [23]
Crystal PackingH-bonding networks stabilize crystal structure [24] [25] [26]
Molecular StabilityLarge HOMO-LUMO gap indicates stability [9] [10]
Chemical Reactivity SitesC4/C5 for electrophiles, C2 for nucleophiles [2] [3]

Table 6: Hydrogen Bonding and Intermolecular Interactions

Interaction TypeValue/DescriptionReference
N—H···N Hydrogen BondCommon in imidazole derivatives [24] [25] [26] [27]
C—H···N Hydrogen BondWeak interactions (2.47-2.57 Å) [25] [26]
O—H···N Hydrogen BondStrong donors to N-acceptors (1.81-1.94 Å) [25]
Hydrogen Bond Angle Range142-175° [25] [26]
Hydrogen Bond Distance Range1.81-2.57 Å [25] [26]
π-π Stacking Distance3.36-3.72 Å [24] [25]
Ring-to-Ring Distance5.91-6.69 Å [26]
Bifurcated Hydrogen BondsThree-centered H-bond systems [28]
Three-centered InteractionsMultiple acceptor sites [28]
Intermolecular Coupling (²hJNN)8.9 ± 0.3 Hz [27]

The hydrogen bonding capabilities of 1H-imidazole-1-carbonitrile are central to its structural organization and functional properties. The molecule can participate in multiple types of hydrogen bonding interactions, including N—H···N bonds that are characteristic of imidazole derivatives [24] [25] [26] [27]. The hydrogen bond distances typically range from 1.81 to 2.57 Å, with bond angles varying between 142° and 175° [25] [26].

The crystal packing behavior is dominated by the formation of hydrogen-bonded networks that stabilize the solid-state structure. These interactions can lead to the formation of one-dimensional chains or more complex two-dimensional and three-dimensional networks, depending on the specific substitution pattern and crystallization conditions [24] [25] [26].

Table 8: Experimental Characterization Methods

MethodApplicationReference
X-ray CrystallographyCrystal structure, bond lengths, hydrogen bonding [13] [24] [25] [26]
NMR Spectroscopy (¹H)Tautomerism, chemical shifts (7.14-8.53 ppm) [29] [30]
NMR Spectroscopy (¹³C)Carbon framework (109-185 ppm range) [29] [30]
IR SpectroscopyC≡N stretch (~2200 cm⁻¹), N-H stretch [9] [31]
Mass SpectrometryMolecular ion confirmation, fragmentation [5] [6]
UV-Vis SpectroscopyElectronic transitions, HOMO-LUMO gap [9] [32]
DFT CalculationsGeometry optimization, energy calculations [9] [10] [11]
Molecular Electrostatic PotentialElectrophilic/nucleophilic sites prediction [9] [10]
Fukui FunctionsReactive center identification [10]
Hirshfeld Surface AnalysisIntermolecular contact analysis [33]

The amphoteric nature of the imidazole ring system enables 1H-imidazole-1-carbonitrile to function as both a hydrogen bond donor and acceptor [1] [14]. The pKa values of approximately 7.1 for the basic nitrogen and 14.5 for the acidic nitrogen indicate the dual acid-base character that influences intermolecular interactions and solubility properties [1] [14].

The coordination chemistry potential of 1H-imidazole-1-carbonitrile stems from the availability of multiple donor sites, including the nitrogen atoms of the imidazole ring and the nitrogen of the cyano group [6] . This multidentate capability makes the compound valuable as a ligand in coordination complexes, where the different donor sites can participate in various binding modes.

The structure-function correlations extend to the biological activity potential of the molecule. The planar aromatic system facilitates π-π stacking interactions with nucleotide bases and aromatic amino acid residues in biological systems [24] [27]. The hydrogen bonding capabilities enable specific interactions with protein binding sites, while the electronic properties influence membrane permeability and metabolic stability.

XLogP3

0.2

UNII

S26K6QWG5X

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

36289-36-8

Wikipedia

1-cyanoimidazole

Dates

Last modified: 08-15-2023
Bowler et al. Prebiotically plausible oligoribonucleotide ligation facilitated by chemoselective acetylation. Nature Chemistry, doi: 10.1038/nchem.1626, published online 14 April 2013 http://www.nature.com/nchem

Explore Compound Types